

Isocaryophyllene chemical formula and physical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isocaryophyllene**

Cat. No.: **B031545**

[Get Quote](#)

Isocaryophyllene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a volatile bicyclic sesquiterpene hydrocarbon, is a natural isomeric form of β -caryophyllene. Found in the essential oils of numerous plant species, it contributes to their characteristic woody and spicy aroma. Beyond its olfactory properties, **isocaryophyllene** has garnered scientific interest for its potential biological activities, including cytotoxic effects. This technical guide provides a detailed overview of the chemical formula and physical properties of **isocaryophyllene**, outlines experimental protocols for their determination, and explores its involvement in key signaling pathways.

Chemical Formula and Physical Properties

Isocaryophyllene is a sesquiterpene with the chemical formula $C_{15}H_{24}$ and a molecular weight of approximately 204.36 g/mol. [1] It is characterized by a nine-membered ring fused to a cyclobutane ring. The physical properties of **isocaryophyllene** are summarized in the table below.

Property	Value	Units
Molecular Formula	C ₁₅ H ₂₄	-
Molecular Weight	204.36	g/mol
Appearance	Colorless to pale yellow oil	-
Odor	Woody, spicy	-
Boiling Point	266 - 268	°C at 760 mmHg
Melting Point	Not available	°C
Density	~0.906	g/mL at 25°C
Solubility in Water	0.05011	mg/L at 25°C (estimated) [2]
Solubility in Organic Solvents	Soluble in alcohol	-
Refractive Index	~1.500	at 20°C

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of **isocaryophyllene**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To identify and quantify **isocaryophyllene** in a sample, typically an essential oil.

Methodology:

- Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[\[3\]](#) Ensure the sample is free of particulate matter.
- GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for sesquiterpene analysis.

- **Injection:** Inject 1 μ L of the prepared sample into the GC inlet, operating in splitless mode to maximize sensitivity.
- **GC Oven Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 3°C/minute to 240°C.
 - Hold: Maintain 240°C for 5 minutes.
- **Mass Spectrometer Parameters:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.
- **Data Analysis:** Identify **isocaryophyllene** by comparing its mass spectrum and retention time with that of a certified reference standard. Quantification is achieved by creating a calibration curve using known concentrations of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated **isocaryophyllene**.

Methodology:

- **Sample Preparation:** Dissolve a purified sample of **isocaryophyllene** (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **NMR Spectrometer:** Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Perform a series of 1D and 2D NMR experiments, including:
 - ^1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)
- Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the various spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Determination of Boiling Point using a Thiele Tube

Objective: To determine the boiling point of **isocaryophyllene** at atmospheric pressure.

Methodology:

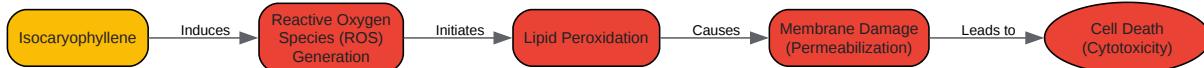
- Apparatus Setup:
 - Fill a Thiele tube with a high-boiling point liquid, such as mineral oil, to the level of the side arm.
 - Attach a small test tube containing 0.5-1 mL of **isocaryophyllene** to a thermometer using a rubber band.
 - Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the **isocaryophyllene**.
 - Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[\[4\]](#)[\[5\]](#)
- Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[\[6\]](#)[\[7\]](#) This will create convection currents that ensure uniform heating of the oil bath.

- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
- Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][5]

Determination of Density using a Pycnometer

Objective: To determine the density of **isocaryophyllene**.

Methodology:

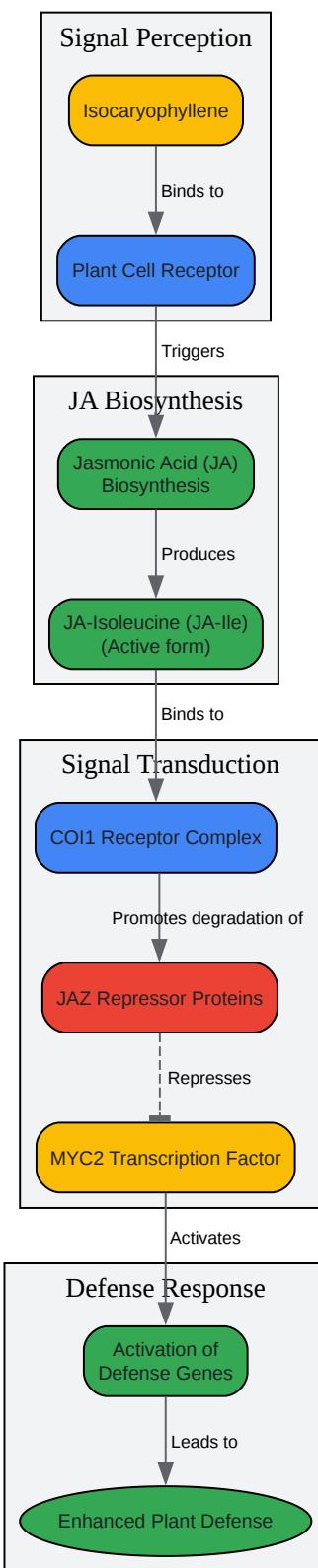

- Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.
- Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Sample Measurement: Empty and dry the pycnometer, then fill it with **isocaryophyllene**. Ensure there are no air bubbles.
- Weighing: Place the filled pycnometer on the analytical balance and record its mass.
- Calculation: Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with **isocaryophyllene** to get the mass of the **isocaryophyllene**. Divide the mass of the **isocaryophyllene** by the calibrated volume of the pycnometer to determine its density.[8]
[9]

Signaling Pathways and Biological Activities

Isocaryophyllene has been shown to be involved in distinct signaling pathways, leading to biological effects such as cytotoxicity and plant defense.

Isocaryophyllene-Induced Cytotoxicity via Lipid Peroxidation

Isocaryophyllene can induce cell death in certain cell lines through a mechanism involving oxidative stress.^[2] The proposed pathway begins with the generation of reactive oxygen species (ROS), which leads to lipid peroxidation, membrane damage, and ultimately, cell death.



[Click to download full resolution via product page](#)

Isocaryophyllene-induced cytotoxicity pathway.

Role in Plant Defense via the Jasmonic Acid Signaling Pathway

In plants, volatile organic compounds like **isocaryophyllene** can act as signaling molecules, inducing defense responses in neighboring plants. **Isocaryophyllene** has been implicated in the activation of the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against herbivores and certain pathogens.

[Click to download full resolution via product page](#)

Isocaryophyllene-induced Jasmonic Acid signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. japsonline.com [japsonline.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- To cite this document: BenchChem. [Isocaryophyllene chemical formula and physical properties.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031545#isocaryophyllene-chemical-formula-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com